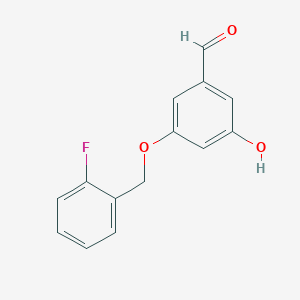

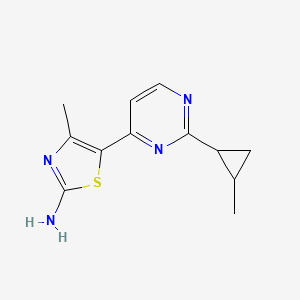

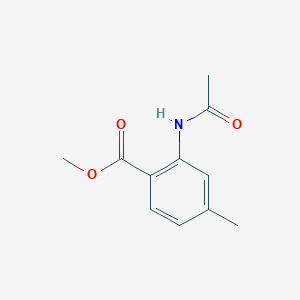

![molecular formula C25H21FIN3O6S B1467856 3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-6,8-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidin-5-yl 4-methylbenzenesulfonate CAS No. 871700-32-2](/img/structure/B1467856.png)

3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-6,8-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidin-5-yl 4-methylbenzenesulfonate

Overview

Description

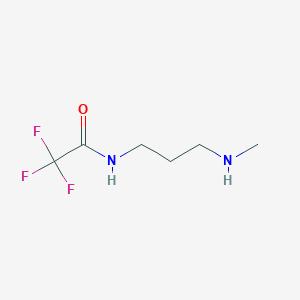

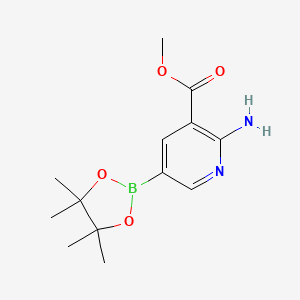

3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-6,8-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidin-5-yl 4-methylbenzenesulfonate is a useful research compound. Its molecular formula is C25H21FIN3O6S and its molecular weight is 637.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-6,8-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidin-5-yl 4-methylbenzenesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-6,8-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidin-5-yl 4-methylbenzenesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cancer Treatment: Kinase Inhibition

Trametinib, from which the compound is derived, is primarily used to treat patients with unresectable or metastatic melanoma with BRAF V600E or V600K mutations . The compound’s role as a kinase inhibitor makes it a valuable agent in targeted cancer therapy, particularly in inhibiting the growth and spread of cancer cells.

Synthesis of Process-Related Impurities

During the synthesis of trametinib, certain process-related impurities are observed, which have a significant impact on the quality of the drug product . The compound can be synthesized and controlled in the manufacturing process to ensure the purity of trametinib.

Analytical Chemistry: Impurity Profiling

The compound is also important in analytical chemistry for impurity profiling . It is synthesized and used to determine analytical parameters such as linearity, specificity, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Drug Development: Regulatory Approvals

In drug development, the detection, identification, and control of impurities like this compound are crucial for obtaining various regulatory approvals . Its synthesis and control are essential elements of the drug development process.

Organic Chemistry: Synthesis Optimization

The compound is used in organic chemistry research to optimize the synthesis of trametinib . It serves as a key intermediate in the development of safe, economical, efficient, scalable, and reproducible synthetic routes.

Medicinal Chemistry: Structural Analysis

In medicinal chemistry, the compound’s structure is analyzed for its potential therapeutic effects and interactions with biological targets . This analysis aids in the design of new drugs with improved efficacy and reduced side effects.

Pharmacopeia Listing

For a drug to be listed in pharmacopeia, its impurities must be well-characterized. The compound plays a role in this process by being a reference material for trametinib’s impurity profile .

Quality Control in Pharmaceutical Manufacturing

The compound is integral to quality control in pharmaceutical manufacturing . Its presence and quantity need to be monitored to ensure the final product meets the required standards.

Mechanism of Action

Target of Action

A structurally similar compound, trametinib, is known to target the braf v600e or v600k mutations . These mutations are commonly found in patients with unresectable or metastatic melanoma .

Mode of Action

Given its structural similarity to trametinib, it may also act as a kinase inhibitor . Kinase inhibitors work by blocking the action of certain enzymes known as kinases, which are involved in cell growth and division. By inhibiting these enzymes, the compound can help to slow down or stop the growth of cancer cells .

Biochemical Pathways

Trametinib, a structurally similar compound, is known to affect the mapk/erk pathway . This pathway is involved in regulating cell growth and division, and its dysregulation is often associated with the development of cancer .

Pharmacokinetics

The degree of lipophilicity of a drug, which refers to its affinity for a lipid environment, can influence its ability to diffuse easily into cells . This property could potentially impact the bioavailability of the compound.

Result of Action

Based on its potential role as a kinase inhibitor, it may result in the slowing down or stopping of cancer cell growth .

properties

IUPAC Name |

[3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-6,8-dimethyl-2,4,7-trioxopyrido[2,3-d]pyrimidin-5-yl] 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21FIN3O6S/c1-13-4-9-17(10-5-13)37(34,35)36-21-14(2)23(31)28(3)22-20(21)24(32)29(16-7-8-16)25(33)30(22)19-11-6-15(27)12-18(19)26/h4-6,9-12,16H,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCCOZJPSLZNDFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C(=O)N(C3=C2C(=O)N(C(=O)N3C4=C(C=C(C=C4)I)F)C5CC5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21FIN3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

637.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{1-[(4-Ethylphenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B1467775.png)

![6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1467778.png)

![4-[(Cyclopropylmethyl)amino]butan-1-ol](/img/structure/B1467784.png)